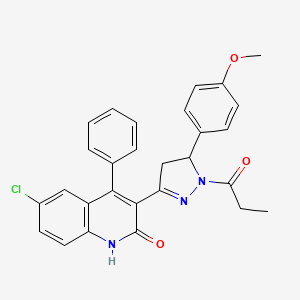
6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Übersicht
Beschreibung
6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 486.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures : The compound has been synthesized and its molecular structure determined through techniques like elemental analyses, IR, NMR, and single-crystal X-ray diffraction. Theoretical calculations, including density functional method (DFT), have also been used to understand the molecular geometries and electronic properties of similar compounds (Şahin et al., 2011).
Regiospecific Preparation : A related series of compounds, including 4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines, has been obtained through specific chemical reactions, emphasizing the importance of regiospecific preparation methods in developing such complex molecules (Bonacorso et al., 2005).
Antimicrobial Activity : Novel derivatives involving quinoline-pyrazoline structures have shown potential as antimicrobial agents. This suggests that similar compounds like the one could have applications in developing new antimicrobial drugs (Ansari & Khan, 2017).
Antioxidant Properties in Lubricating Grease : Some quinolinone derivatives have been synthesized and analyzed for their antioxidant efficiency in lubricating greases. This indicates potential industrial applications for similar compounds in enhancing the performance and longevity of lubricants (Hussein et al., 2016).
Molecular Docking and Quantum Chemical Calculations : The compound and its derivatives have been subject to molecular docking and quantum chemical studies, useful in understanding their interaction with biological systems and potential as bioactive molecules (Viji et al., 2020).
Antiviral Properties : Some diarylpyrazolylquinoline derivatives have been found to exhibit significant anti-dengue virus activity, suggesting that related compounds could be explored for antiviral applications (Lee et al., 2017).
Wirkmechanismus
Mode of Action
Like many bioactive compounds, it is likely to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and the compound could potentially influence these processes in various ways
Pharmacokinetics
Pharmacokinetics is crucial in understanding a drug’s efficacy and safety profile . More research is needed to determine these properties for CHEMBL4450955.
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent changes in cellular processes .
Biochemische Analyse
Biochemical Properties
CHEMBL4450955 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the human RAD51 protein, where CHEMBL4450955 exhibits binding affinity RAD51 is crucial for DNA repair through homologous recombination, and the interaction with CHEMBL4450955 can influence this process
Cellular Effects
The effects of CHEMBL4450955 on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CHEMBL4450955’s interaction with RAD51 can affect DNA repair mechanisms, potentially leading to changes in cell cycle progression and apoptosis . Moreover, its impact on gene expression may result in altered cellular responses to stress and other stimuli, highlighting its potential as a research tool for studying cellular processes.
Molecular Mechanism
At the molecular level, CHEMBL4450955 exerts its effects through specific binding interactions with biomolecules. The compound’s binding to RAD51 inhibits the protein’s activity, thereby affecting DNA repair processes This inhibition can lead to the accumulation of DNA damage, triggering cellular responses such as cell cycle arrest and apoptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CHEMBL4450955 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that CHEMBL4450955 remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to CHEMBL4450955 in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of CHEMBL4450955 vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, CHEMBL4450955 can induce toxic or adverse effects, such as cellular toxicity and organ damage . Understanding the dosage-dependent effects of CHEMBL4450955 is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
CHEMBL4450955 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . By studying the metabolic pathways of CHEMBL4450955, researchers can gain insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of CHEMBL4450955 within cells and tissues are essential for understanding its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of CHEMBL4450955 in different cellular compartments, influencing its overall efficacy and toxicity.
Subcellular Localization
CHEMBL4450955’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of CHEMBL4450955 can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOKBSCOSIGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



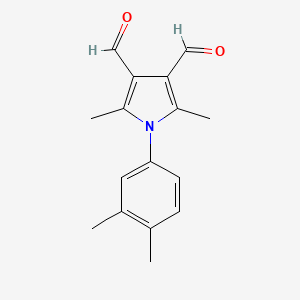
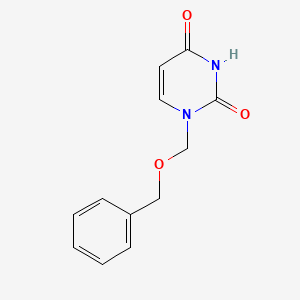
![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B7789208.png)

![9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7789234.png)
![4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B7789239.png)
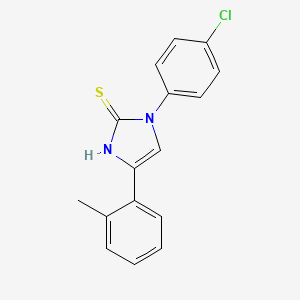
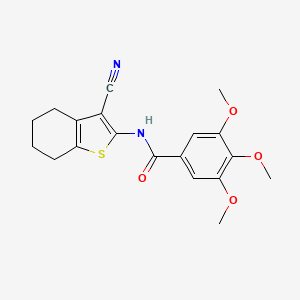
![2-({[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789261.png)


![ethyl 4-{[(2-methoxyethyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7789279.png)
![ethyl 4-[(cyclohexylamino)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7789287.png)
![3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7789292.png)